molecular formula C19H19F3N6O2S B5561894 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine

3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine

Cat. No. B5561894
M. Wt: 452.5 g/mol
InChI Key: NJPNKAPBNLZIQV-UHFFFAOYSA-N
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Description

The compound belongs to a class of compounds known for their diverse pharmacological activities and complex synthesis routes. Pyrazole, pyridazine, and piperazine derivatives have been extensively studied for their antimicrobial, antifungal, and various other biological activities due to their unique structural features.

Synthesis Analysis

Synthesis routes for pyrazole and pyridazine derivatives often involve multistep reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis of pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines involves the reaction of hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by methylation and several cyclodehydration steps to yield various derivatives with potential antimicrobial activity (El-Mariah, Hosny, & Deeb, 2006).

Molecular Structure Analysis

The structural analysis of such compounds is crucial for understanding their biological activity. NMR and LCMS are commonly used techniques for characterizing the molecular structure of synthesized compounds. For instance, sulfonamide and amide derivatives of piperazine incorporating imidazo[1,2-b]pyridazine moiety were synthesized and characterized by elemental analysis, 1H NMR, and LCMS, demonstrating the specificity of the molecular structure to its biological activity (Bhatt, Kant, & Singh, 2016).

Scientific Research Applications

Synthesis of New Heterocyclic Compounds

Research efforts have been directed towards the synthesis of new heterocyclic compounds based on pyrazole, pyridazine, and piperazine derivatives, highlighting a wide range of methodologies for creating compounds with potential biological activities. For instance, the synthesis of sulfonamide and amide derivatives incorporating the piperazine ring and imidazo[1,2-b]pyridazine moiety has been explored, demonstrating the compound's utility in generating bioactive molecules with antimicrobial properties (Bhatt, Kant, & Singh, 2016).

Antimicrobial and Antibacterial Applications

Compounds derived from or related to "3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine" have been investigated for their antimicrobial and antibacterial activities. Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial efficacy, revealing that certain derivatives possess significant activities against bacterial strains (Azab, Youssef, & El‐Bordany, 2013).

Antifungal and Antimalarial Activities

Additionally, research has been conducted on the synthesis of bioactive sulfonamide and amide derivatives of piperazine, incorporating imidazo[1,2-b]pyridazine moieties, to evaluate their antifungal and antimalarial activities. These studies aim to develop compounds that could serve as potential leads for the discovery of new antifungal and antimalarial drugs, demonstrating the compound's relevance in the search for novel therapeutic agents (Bhatt, Kant, & Singh, 2016).

properties

IUPAC Name

3-(3-methylpyrazol-1-yl)-6-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O2S/c1-14-8-9-28(25-14)18-7-6-17(23-24-18)26-10-12-27(13-11-26)31(29,30)16-4-2-15(3-5-16)19(20,21)22/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPNKAPBNLZIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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